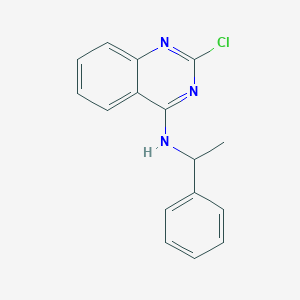

2-chloro-N-(1-phenylethyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-(1-phenylethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGHTMMYAWEOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the displacement of the 4-chloro group by 1-phenylethylamine in the presence of a mild base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are employed to stabilize the transition state and enhance reaction kinetics. A typical procedure involves:

- Dissolving 2,4-dichloroquinazoline (1.0 equiv) and 1-phenylethylamine (1.2 equiv) in anhydrous DMF.

- Adding K₂CO₃ (2.0 equiv) and heating the mixture at 80–90°C for 12–24 hours.

- Isolating the product via aqueous workup, followed by recrystallization from ethanol or column chromatography.

Key optimization parameters include:

- Temperature : Yields improve at elevated temperatures (80–90°C) but degrade above 100°C due to side reactions.

- Solvent : DMF provides optimal solubility, while acetonitrile reduces byproduct formation.

- Stoichiometry : A 20% excess of 1-phenylethylamine ensures complete conversion of the starting material.

Reported yields for analogous reactions range from 65% to 85%, depending on purification methods.

Cyclocondensation of Anthranilic Acid Derivatives

An alternative route involves constructing the quinazoline core de novo while introducing the 2-chloro and N-(1-phenylethyl)amine substituents. This method adapts protocols for quinazolin-4(3H)-one synthesis, modified to retain the chlorine atom.

Stepwise Synthesis via Chlorinated Intermediate

- Formation of 2-Chloro-4-hydroxyquinazoline :

Anthranilic acid is treated with phosphorus oxychloride (POCl₃) under reflux to yield 2-chloro-4-hydroxyquinazoline. - Amination at Position 4 :

The hydroxyl group is displaced using 1-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

This method offers flexibility in introducing diverse amine groups but requires stringent control over reaction conditions to prevent over-chlorination or decomposition.

Copper-Catalyzed Tandem Reactions

Emerging methodologies leverage transition metal catalysis to streamline synthesis. A copper-mediated tandem C–H amination/annulation protocol, as described for quinazolin-4(1H)-ones, has been adapted for amine derivatives:

- Substrate Preparation :

Benzamide derivatives bearing a pre-installed 2-chloro group are reacted with 1-phenylethylamine. - Catalytic Cycle :

Cu(OAc)₂ facilitates C–N bond formation, followed by cyclization to yield the quinazoline core.

While this approach reduces step count, yields are moderate (50–60%) due to competing side reactions.

Analytical Characterization

Critical spectroscopic data for this compound include:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, C5-H), 7.89–7.45 (m, 8H, aromatic), 5.12 (q, J = 6.8 Hz, 1H, CH(CH₃)), 1.62 (d, J = 6.8 Hz, 3H, CH₃).

- Mass Spectrometry : [M+H]⁺ m/z calculated for C₁₆H₁₄ClN₃: 300.09; observed: 300.1.

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, the NAS method using 2,4-dichloroquinazoline is preferred due to its reproducibility and cost-effectiveness. Critical factors include:

- Solvent Recycling : DMF recovery systems to reduce waste.

- Byproduct Management : Neutralization of HCl generated during the reaction using scrubbers.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-phenylethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and biological activities.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups .

Scientific Research Applications

2-chloro-N-(1-phenylethyl)quinazolin-4-amine is a quinazoline derivative with a chlorine atom at the second position and a 1-phenylethyl group at the nitrogen of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. this compound has a molecular weight of approximately 283.75546 g/mol.

Interactions with biological targets

Research indicates that this compound exhibits significant biological activity. Studies on the interactions of this compound with biological targets have shown that it can effectively bind to specific receptors involved in cellular processes. This binding activity is crucial for its potential therapeutic effects, particularly in anticancer and antimicrobial applications. Further research is needed to elucidate the exact mechanisms through which this compound exerts its biological effects.

Analogues of this compound

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features |

|---|---|

| 2-(4-bromophenyl)-quinazolin-4(3H)-one | Bromine substitution at the 4-position |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | Chlorine substitution at the 4-position |

| N-(1-Phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine | Contains a pyrrolidine group |

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.

Pathways: It can inhibit key signaling pathways, leading to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death)

Comparison with Similar Compounds

Structural and Substituent Variations

Substituents at the 2-Position

- Chlorine (Target Compound) : The electron-withdrawing chlorine atom at position 2 enhances reactivity for further functionalization (e.g., nucleophilic substitution) and may stabilize interactions with biological targets via halogen bonding .

- Methyl or Morpholinyl : In compounds like 2-methylquinazolin-4-amine derivatives (e.g., 24a in ) or 2-morpholinyl analogs (), the 2-position substituents alter electronic and steric profiles. Methyl groups increase lipophilicity, while morpholinyl groups introduce hydrogen-bonding capacity .

Substituents at the 4-Amino Group

- Benzyl or Phenethyl : Compounds like N-benzyl-2-chloroquinazolin-4-amine () and N-phenethyl derivatives () have smaller aromatic substituents, offering moderate lipophilicity (logP ~3–4) compared to the target’s higher logP (estimated ~6–7) .

- Aniline Derivatives: Substituted anilines (e.g., 4c, 4d in ) feature hydrogen-bonding groups (e.g., -NO₂, -SO₂NH₂), enabling interactions with residues like Asp73 in antimicrobial targets .

Antimicrobial Activity

- 4-Anilinoquinazolines (): Derivatives like 4d (2-chloro-N-(3-nitrophenyl)quinazolin-4-amine) exhibit potent antibacterial activity (MIC ≤1 µg/mL) due to hydrogen bonding with Asp73 and hydrophobic interactions with Arg136 .

- N-Phenethylquinazolines () : Compounds with trifluoromethyl (6a) or trifluoromethoxy (7a) groups show antimycobacterial activity, attributed to enhanced lipophilicity and interactions with hydrophobic pockets .

- Target Compound : The N-(1-phenylethyl) group may improve activity against Gram-positive bacteria but reduce solubility, limiting bioavailability.

Anticancer Activity

- 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine () : This compound induces apoptosis (EC₅₀ = 2 nM) by inhibiting tubulin polymerization. The N-methyl group is critical for activity, while bulky substituents (e.g., N-(1-phenylethyl)) may sterically hinder binding .

- Target Compound : The absence of a methyl group and presence of a bulky N-substituent likely reduce tubulin-binding efficacy compared to ’s lead compound.

Physicochemical Properties

Key Research Findings

Substituent Bulk and Activity : Bulky N-substituents (e.g., 1-phenylethyl) enhance lipophilicity but may reduce solubility and target accessibility, as seen in antimycobacterial studies .

Halogen Effects : The 2-chloro group is essential for electrophilic reactivity and halogen bonding, contrasting with 2-methyl or morpholinyl derivatives optimized for kinase inhibition .

Hydrogen-Bonding Capacity: Aniline derivatives with electron-withdrawing groups (e.g., -NO₂ in 4d) exhibit stronger antimicrobial activity due to hydrogen bonding with Asp73 .

Biological Activity

2-Chloro-N-(1-phenylethyl)quinazolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

- Chemical Name : this compound

- CAS Number : 597545-50-1

- Molecular Formula : C16H16ClN3

The biological activity of quinazoline derivatives, including this compound, is often attributed to their ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects. Specifically, quinazolines have been shown to inhibit kinases involved in tumor growth and metastasis .

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to this compound can inhibit the activity of various kinases associated with cancer progression:

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Aurora Kinase | 0.5 | |

| Compound B | PDGF Receptor | 0.8 | |

| This compound | TBD | TBD | TBD |

In a case study involving a series of quinazoline derivatives, it was found that modifications at the N-position significantly enhanced anticancer activity against multiple tumor cell lines .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been investigated. For example, studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Quinazoline Derivative A | Staphylococcus aureus | 15 | |

| Quinazoline Derivative B | Escherichia coli | 12 | |

| This compound | TBD | TBD | TBD |

The incorporation of phenyl groups has been shown to enhance antibacterial activity, suggesting that structural modifications can lead to improved efficacy .

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor efficacy of various quinazoline derivatives, including this compound. The results indicated promising anticancer properties with a focus on its mechanism involving kinase inhibition.

- Antimicrobial Screening : Another study assessed the antimicrobial properties of several quinazoline derivatives against common bacterial strains. The findings revealed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting the potential for further development as antimicrobial agents.

Q & A

Q. What advanced spectroscopic methods can resolve stereochemical ambiguities in this compound?

- Methodological Answer : X-ray crystallography provides absolute configuration for crystalline derivatives. For non-crystalline samples, use VCD with Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to assign stereochemistry. Compare experimental and simulated spectra for congruence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.